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Compound of Interest

Compound Name: 2-Chloro-5-methoxynicotinic acid

Cat. No.: B1589914 Get Quote

A Guide to the Spectroscopic Confirmation of 2-
chloro-5-methoxynicotinic Acid
This guide provides a comprehensive framework for the structural elucidation of 2-chloro-5-
methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and

materials science. For researchers engaged in drug development and synthetic chemistry,

unambiguous structural confirmation is a foundational requirement for advancing any molecule

through the discovery pipeline. This document moves beyond a simple recitation of data,

offering a detailed rationale for the expected spectroscopic outcomes based on first principles

and comparative data from related structures. We will explore the synergistic application of

Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) to build a self-validating analytical case for the target structure.

Molecular Structure and Analytical Strategy
2-chloro-5-methoxynicotinic acid (C₇H₆ClNO₃, Molecular Weight: 187.58 g/mol ) is a

trisubstituted pyridine ring.[1] The strategic placement of a chloro group, a methoxy group, and

a carboxylic acid group creates a distinct electronic and steric environment. Our analytical

approach is to dissect the molecule by its constituent functional groups and predict how each

will manifest in the various spectroscopic techniques.

Caption: Structure of 2-chloro-5-methoxynicotinic acid with atom numbering.
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Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is paramount for probing the proton environment of a molecule. For 2-
chloro-5-methoxynicotinic acid, we expect signals corresponding to two aromatic protons, a

methoxy group, and a carboxylic acid proton.

Rationale and Predicted Data: The pyridine ring contains two remaining protons at the C4 and

C6 positions.

H6 Proton: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing.

This deshielding effect will shift its resonance significantly downfield. It is also meta-coupled

to the H4 proton.

H4 Proton: This proton is meta to the nitrogen and ortho to the electron-donating methoxy

group. It will be less deshielded than H6. It exhibits meta-coupling to the H6 proton.

Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the

3.8-4.0 ppm range.

Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly

variable, often appearing as a broad singlet far downfield (typically >10 ppm), and its visibility

can depend on the solvent used.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H6 8.2 - 8.4 d
~2-3 Hz (meta
coupling)

H4 7.8 - 8.0 d
~2-3 Hz (meta

coupling)

-OCH₃ 3.9 - 4.1 s N/A

-COOH 10.0 - 13.0 br s N/A
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Note: Predictions are based on analysis of related structures and standard chemical shift

tables.[2] Actual values may vary based on solvent and concentration.[3]

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-chloro-5-methoxynicotinic acid in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆

is often preferred for carboxylic acids to ensure observation of the exchangeable -COOH

proton.[3]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

Acquisition:

Record the spectrum at a standard temperature (e.g., 25°C).

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an

internal standard like tetramethylsilane (TMS).[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule.

We expect seven distinct carbon signals: five for the pyridine ring and one each for the

methoxy and carboxylic acid groups.

Rationale and Predicted Data: The chemical shifts of the ring carbons are influenced by the

attached substituents and the ring nitrogen.

C2 (C-Cl): The direct attachment to the electronegative chlorine atom and the ring nitrogen

will shift this carbon downfield.

C3 (C-COOH): This carbon, bonded to the carboxylic acid, will also be shifted downfield.
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C5 (C-OCH₃): The electron-donating methoxy group will shield this carbon, shifting it upfield

relative to other carbons attached to electronegative atoms.

C4 & C6: These carbons, bonded to hydrogen, will have shifts influenced by their position

relative to the nitrogen and other substituents.

Carboxyl Carbon (-COOH): Carboxylic acid carbons are highly deshielded and appear

significantly downfield, typically in the 165-185 ppm range.[5]

Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 50-60 ppm

range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-COOH 165 - 175

C5 155 - 165

C2 148 - 155

C6 140 - 148

C4 120 - 128

C3 115 - 125

-OCH₃ 55 - 65

Note: These are estimated ranges. For definitive assignment, 2D NMR techniques such as

HSQC and HMBC are recommended.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, acquiring at the

corresponding ¹³C frequency (e.g., 100 MHz).[4]
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Acquisition:

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a

singlet.

A sufficient number of scans and a suitable relaxation delay are necessary due to the

lower natural abundance of ¹³C and longer relaxation times.

Reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is an effective tool for identifying the functional groups present in a molecule

by detecting their characteristic vibrational frequencies.

Rationale and Predicted Data: The structure of 2-chloro-5-methoxynicotinic acid contains

several IR-active functional groups.

O-H Stretch (Carboxylic Acid): This will appear as a very broad absorption band in the 2500-

3300 cm⁻¹ region, often overlapping with C-H stretches.[6]

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic

C-H stretch of the methoxy group will be just below 3000 cm⁻¹.[7]

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-

1725 cm⁻¹, characteristic of a carboxylic acid carbonyl.[7][8]

C=C and C=N Stretches (Aromatic Ring): These vibrations typically appear as multiple

bands in the 1400-1600 cm⁻¹ region.

C-O Stretch (Methoxy/Acid): Look for strong C-O stretching bands in the 1200-1320 cm⁻¹

(acid) and 1000-1100 cm⁻¹ (aryl ether) regions.

C-Cl Stretch: This will appear in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands
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Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong

Aromatic C-H C-H Stretch 3000 - 3100 Medium

Methoxy C-H C-H Stretch 2850 - 2960 Medium

Carboxylic Acid C=O Stretch 1700 - 1725 Strong, Sharp

Pyridine Ring C=C, C=N Stretches 1400 - 1600 Medium-Strong

Aryl Ether/Acid C-O Stretch 1000 - 1320 Strong

| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium-Strong |

Experimental Protocol: IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the

mixture thoroughly and press it into a transparent pellet using a hydraulic press.

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated

Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering clues about its structure.

Rationale and Predicted Data:

Molecular Ion (M⁺): The molecular formula is C₇H₆ClNO₃. The exact mass can be calculated

for high-resolution mass spectrometry (HRMS). The nominal molecular weight is 187.58

g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural

abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks:

one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity,

for the molecule containing ³⁷Cl (M+2).[9]

Fragmentation: Electron Ionization (EI) is a hard ionization technique that will likely cause

fragmentation. Common fragmentation pathways for this molecule could include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of the methoxy group (-OCH₃, 31 Da).

Loss of a chlorine radical (-Cl, 35/37 Da).

Table 4: Predicted Key Mass Spectrometry Peaks (EI)

m/z Value Proposed Fragment Notes

187/189 [C₇H₆ClNO₃]⁺
Molecular ion (M⁺, M+2),
ratio ~3:1

142/144 [M - COOH]⁺
Loss of the carboxylic acid

group

156/158 [M - OCH₃]⁺ Loss of the methoxy group

| 152 | [M - Cl]⁺ | Loss of a chlorine atom |

Experimental Protocol: Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization for soft ionization to observe the molecular ion, or Electron Ionization

for fragmentation patterns).

Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For HRMS, use an Orbitrap or TOF analyzer to obtain a high-resolution mass

measurement, which can be used to confirm the elemental formula.

Integrated Analytical Workflow and Conclusion
The confirmation of the structure of 2-chloro-5-methoxynicotinic acid is not achieved by a

single technique but by the convergence of evidence from multiple spectroscopic methods.

NMR Spectroscopy Other Spectroscopies

¹H NMR
(Proton Environment)

Structural Confirmation

¹³C NMR
(Carbon Skeleton)

IR Spectroscopy
(Functional Groups)

Mass Spectrometry
(Molecular Weight & Formula)

Sample:
2-chloro-5-methoxynicotinic acid

Click to download full resolution via product page

Caption: Integrated workflow for spectroscopic structure confirmation.
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By following this guide, a researcher can systematically acquire and interpret the necessary

data. The presence of two meta-coupled aromatic protons and a methoxy singlet in the ¹H

NMR, seven distinct signals in the ¹³C NMR including characteristic carboxyl and C-Cl carbons,

key IR stretches for -COOH, C=O, and C-O groups, and a correct molecular ion with a 3:1

M/M+2 isotope pattern in the mass spectrum would collectively provide unambiguous

confirmation of the structure of 2-chloro-5-methoxynicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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